molecular formula C36H60O2 B12621883 [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate

Cat. No.: B12621883
M. Wt: 524.9 g/mol
InChI Key: WXDLBYTWLXNNTA-ITVWNSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate is a complex organic compound that belongs to the class of steroids. This compound features a cyclopenta[a]phenanthrene core structure, which is characteristic of many biologically active steroids. The presence of various functional groups and stereocenters makes this compound particularly interesting for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Key steps may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of suitable precursors.

    Functional Group Transformations: Introduction of the dimethyl, octyl, and cyclohexylpropanoate groups through various organic reactions such as alkylation, esterification, and reduction.

    Stereoselective Synthesis: Control of stereochemistry at multiple centers using chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate can be used as a model compound to study stereoselective synthesis and complex reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly if it exhibits biological activity similar to other steroids.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with steroid receptors, leading to modulation of gene expression.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways through interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure.

    Testosterone: An anabolic steroid with biological activity.

    Estradiol: A steroid hormone involved in the regulation of reproductive functions.

Uniqueness

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate is unique due to its specific functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other steroids.

Properties

Molecular Formula

C36H60O2

Molecular Weight

524.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate

InChI

InChI=1S/C36H60O2/c1-4-5-6-7-8-12-15-28-18-20-32-31-19-17-29-26-30(38-34(37)21-16-27-13-10-9-11-14-27)22-24-36(29,3)33(31)23-25-35(28,32)2/h17,27-28,30-33H,4-16,18-26H2,1-3H3/t28-,30-,31-,32-,33-,35+,36-/m0/s1

InChI Key

WXDLBYTWLXNNTA-ITVWNSKRSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC5CCCCC5)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5CCCCC5)C)C

Origin of Product

United States

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